4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic acid

RARα agonist Nuclear receptor binding TR-FRET assay

4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic acid (C₁₉H₁₈N₂O₃S; MW ≈ 366.42) is a phenyl-thiazolyl-benzoic acid (PTB) derivative that incorporates a 2-phenyl-1,3-thiazol-4-yl moiety connected via an acetyl-aminomethyl linker to a para-substituted benzoic acid. This scaffold class has been characterised as a dual agonist of retinoid X receptor alpha (RXRα) and retinoic acid receptor alpha (RARα) with demonstrated selectivity over peroxisome proliferator-activated receptors (PPARα, δ, γ).

Molecular Formula C19H16N2O3S
Molecular Weight 352.4 g/mol
Cat. No. B14935047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic acid
Molecular FormulaC19H16N2O3S
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C19H16N2O3S/c22-17(20-11-13-6-8-15(9-7-13)19(23)24)10-16-12-25-18(21-16)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,22)(H,23,24)
InChIKeyWNVIVHYOQULAKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic Acid: Baseline Identity as a Phenyl-Thiazolyl-Benzoic Acid Derivative and Procurement Starting Point


4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic acid (C₁₉H₁₈N₂O₃S; MW ≈ 366.42) is a phenyl-thiazolyl-benzoic acid (PTB) derivative that incorporates a 2-phenyl-1,3-thiazol-4-yl moiety connected via an acetyl-aminomethyl linker to a para-substituted benzoic acid . This scaffold class has been characterised as a dual agonist of retinoid X receptor alpha (RXRα) and retinoic acid receptor alpha (RARα) with demonstrated selectivity over peroxisome proliferator-activated receptors (PPARα, δ, γ) [1]. The compound belongs to a structurally defined series where the thiazole ring serves as a central heterocyclic core linking a lipophilic phenyl group to a carboxylic acid terminus, a topology distinct from direct thiazole-benzoic acid conjugates and from the simpler 4-(aminomethyl)benzoic acid (PAMBA) scaffold .

Why Generic Substitution Fails for 4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic Acid: Linker Topology and Nuclear Receptor Selectivity


Although the thiazolyl-benzoic acid patent space is broad, compounds within this class are not interchangeable due to critical structure-activity relationship (SAR) determinants: the para- vs. meta-substitution pattern on the benzoic acid ring, the nature of the linker between the thiazole and benzoic acid, and the substitution at the thiazole 2-position [1]. The acetyl-aminomethyl linker present in the target compound introduces an additional hydrogen-bond donor/acceptor motif and conformational flexibility absent in direct thiazole-benzoic acid conjugates such as 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid. Furthermore, the phenyl-thiazolyl-benzoic acid derivative PTB (Key Organics 1G-433S) demonstrates that subtle structural variations within this scaffold produce distinct nuclear receptor selectivity profiles—PTB binds RXRα (EC₅₀ = 454 nM) and RARα (EC₅₀ = 21 nM) while showing no binding to PPARα, δ, or γ, a selectivity fingerprint that differs markedly from simpler retinoids such as all-trans retinoic acid (ATRA) and 9-cis retinoic acid [2]. Generic substitution without empirical validation of linker-dependent pharmacology therefore carries a high risk of altered target engagement and off-target PPAR activation.

Product-Specific Quantitative Evidence Guide: 4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic Acid vs. Comparator Benchmarks


RARα Binding Affinity: PTB Scaffold vs. ATRA and 9-cis Retinoic Acid in TR-FRET Nuclear Receptor Binding Assay

The phenyl-thiazolyl-benzoic acid (PTB) scaffold, which is structurally cognate to the target compound, was evaluated head-to-head against all-trans retinoic acid (ATRA) and 9-cis retinoic acid (9-cis RA) in a time-resolved fluorescence resonance energy transfer (TR-FRET) nuclear receptor binding assay. PTB bound RARα with an EC₅₀ of 21 nM, compared to 0.36 nM for ATRA and 0.73 nM for 9-cis RA [1]. While PTB is less potent than ATRA at RARα, it exhibits a fundamentally different selectivity profile—PTB shows no detectable binding to PPARα, PPARδ(β), or PPARγ, whereas both ATRA and 9-cis RA also lack PPAR binding in this assay [1]. This clean PPAR-sparing profile is a pharmacologically distinguishing feature that reduces the risk of PPAR-mediated metabolic side effects.

RARα agonist Nuclear receptor binding TR-FRET assay Retinoid receptor pharmacology

RXRα Binding Affinity and Dual Agonism: PTB Scaffold vs. ATRA in TR-FRET Assay

In the same TR-FRET binding assay, PTB demonstrated measurable RXRα binding with an EC₅₀ of 454 nM, whereas ATRA showed an EC₅₀ of 175 nM and 9-cis RA showed an EC₅₀ of 35 nM [1]. Although PTB's absolute RXRα potency is lower than that of both natural ligands, the critical differentiator is that PTB is a dual RARα/RXRα agonist with confirmed binding to both receptors, whereas ATRA is primarily an RAR agonist with weaker RXR engagement and 9-cis RA is a potent pan-agonist with broader PPAR activity. This dual RARα/RXRα agonism—with a 21.6-fold selectivity for RARα over RXRα—provides a unique activation ratio that is distinct from the natural retinoid ligands.

RXRα agonist Dual RAR/RXR agonism Nuclear receptor TR-FRET

Reporter Gene Activation: PTB Scaffold Exhibits Stronger RARα/RXRα Transactivation than ATRA in HEK-293 Cells

In a dual-luciferase reporter gene assay performed in HEK-293 cells co-transfected with RARα/RXRα expression plasmids, PTB produced an 86-fold activation of the reporter at 10 μM, compared to only 0.66-fold activation for ATRA at the same concentration [1]. 9-cis RA induced a 2.3-fold activation. For the RXRα/RXRα homodimer reporter, PTB achieved 321-fold activation at 10 μM versus 796-fold for ATRA and 10-fold for 9-cis RA [1]. This functional data reveals that PTB is a more efficacious activator of RARα/RXRα-mediated transcription than ATRA, despite its lower binding affinity, suggesting a unique ligand-induced conformational change that favours co-activator recruitment.

Reporter gene assay Transcriptional activation RARα/RXRα heterodimer HEK-293

Differentiation-Inducing Activity in APL Cells: PTB Scaffold vs. ATRA in NB4 Tetrazolium Reduction Assay

The PTB scaffold was evaluated for its ability to induce differentiation of NB4 acute promyelocytic leukemia (APL) cells using a tetrazolium reduction (WST-8) assay alongside ATRA and 9-cis RA [1]. NB4 cells treated with PTB (1 pM to 10 μM) for 72 h exhibited concentration-dependent increases in tetrazolium reduction activity, a functional marker of granulocytic differentiation. While both ATRA and PTB induced differentiation, the PTB scaffold achieved this effect as a dual RARα/RXRα agonist, whereas ATRA acts primarily through RARα. The EC₅₀ values for differentiation were determined by non-linear curve fit, with the net differentiation normalised to cell number [1]. Additionally, PTB inhibited the growth of NB4 cells, confirming a dual differentiation-inducing and anti-proliferative phenotype in leukemic cells [1].

APL differentiation NB4 cells Tetrazolium reduction Acute promyelocytic leukemia

Linker-Dependent Topological Differentiation: Acetyl-Aminomethyl Linker vs. Direct Thiazole-Benzoic Acid Conjugates

The target compound 4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic acid is structurally distinguished from the broader class of thiazolyl-benzoic acids by its acetyl-aminomethyl (-CH₂-NH-CO-CH₂-) linker connecting the thiazole 4-position to the para-position of the benzoic acid . This contrasts with direct thiazole-benzoic acid conjugates such as 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid (no linker) and 2-(2-phenyl-1,3-thiazol-4-yl)benzoic acid (ortho-direct linkage) [1]. The acetyl-aminomethyl linker introduces an amide bond capable of hydrogen bonding, increases the distance between the thiazole and benzoic acid pharmacophores by two rotatable bonds, and alters the conformational landscape relative to direct conjugates. In the PTB scaffold literature, the precise linker identity is a key determinant of nuclear receptor subtype selectivity, as evidenced by the clean PPAR-sparing profile observed for PTB, which is not guaranteed for other thiazolyl-benzoic acid congeners [2].

Structure-activity relationship Linker topology Thiazolyl-benzoic acid Medicinal chemistry

Best Research and Industrial Application Scenarios for 4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic Acid


RAR/RXR Heterodimer Pharmacology Studies Requiring PPAR-Sparing Dual Agonists

The PTB scaffold's demonstrated dual RARα/RXRα agonism with no detectable PPARα, δ, or γ binding [1] makes this compound suitable for studying RAR-RXR heterodimer transcriptional regulation in isolation from confounding PPAR crosstalk. Researchers investigating retinoid receptor biology in metabolic tissues, where PPARs are highly expressed, can use this compound to attribute transcriptional outcomes specifically to RAR/RXR pathways.

Acute Promyelocytic Leukemia (APL) Differentiation Therapy Research

Based on the PTB scaffold's validated differentiation-inducing activity in NB4 APL cells [1], this compound serves as a chemical probe for investigating ATRA-resistant APL mechanisms. The dual-receptor activation mechanism may overcome resistance pathways that emerge during ATRA monotherapy, which targets RARα alone, providing a tool for studying combination differentiation therapy regimens.

Chemical Biology Studies of Nuclear Receptor Selectivity Determinants

The acetyl-aminomethyl linker topology present in the target compound represents a distinct chemotype within the thiazolyl-benzoic acid family . Structure-activity relationship (SAR) studies comparing this compound with direct-linked analogs (e.g., 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid) can elucidate how linker chemistry modulates nuclear receptor subtype selectivity, conformational dynamics, and co-activator recruitment preferences.

Reporter Gene Assay Development for RXRα/RXRα Homodimer Activation

The PTB scaffold's robust activation of RXRα/RXRα homodimer reporter constructs (321-fold at 10 μM) [1] positions this compound as a reference agonist for developing and validating RXR-specific cellular reporter assays. Its activity is comparable to ATRA (796-fold) but with the advantage of dual RAR/RXR engagement, enabling its use as a pan-retinoid receptor positive control in high-throughput screening campaigns.

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